Unique Chemotype Divergence from the Prototypical GIRK Activator ML297
The compound features a 2-chlorophenyl group and a furan-2-yl-methyl linker, which are critical structural deviations from the prototypical GIRK1/2 activator ML297 (which contains a 3,4-difluorophenyl group and a direct pyrazole-phenyl linkage) [REFS-1, REFS-2]. SAR studies on related 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas have demonstrated that modifications to the N-phenyl moiety act as 'molecular switches' that can invert pharmacology from activator to inhibitor [3]. Consequently, the specific 2-chlorophenyl-furan substitution pattern is predicted to confer a distinct pharmacological mode and selectivity profile.
| Evidence Dimension | Structural and Pharmacological Divergence |
|---|---|
| Target Compound Data | 1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea |
| Comparator Or Baseline | ML297 (VU0456810): 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea |
| Quantified Difference | Two distinct structural features: (1) 2-Cl-phenyl vs. 3,4-F2-phenyl; (2) Furan-CH2 linker vs. direct phenyl attachment. Quantitative pharmacological difference is unknown but predicted to be significant based on class-level SAR [3]. |
| Conditions | Structural comparison based on published GIRK1/2 activator SAR and 'molecular switch' phenomenon [3]. |
Why This Matters
This chemotype represents a structurally distinct tool compound for probing GIRK channel pharmacology, potentially offering a differentiated selectivity window compared to ML297.
- [1] MeSH Supplementary Concept Data: CID 56642816. National Library of Medicine, 2024. View Source
- [2] Kaufmann K, et al. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel... ACS Chem Neurosci. 2013;4(9):1278-1286. View Source
- [3] Wen W, et al. Discovery of potent and selective GIRK1/2 modulators via 'molecular switches'... Bioorg Med Chem Lett. 2014;24(21):5102-5106. View Source
